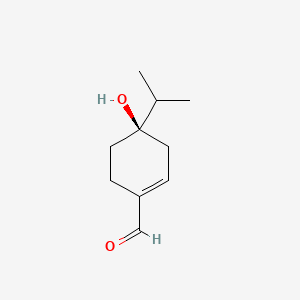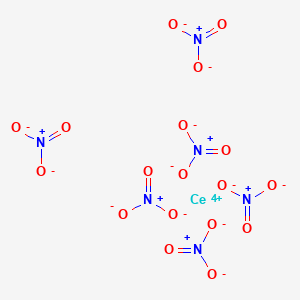
Cyclopropanecarbonyl chloride,2-chloro-2-fluoro-,trans-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) is a chemical compound with the molecular formula C4H3Cl2FO and a molecular weight of 156.97 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and both chlorine and fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form addition products. For example, reaction with water can yield cyclopropanecarboxylic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may modify proteins or other biomolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) can be compared with other similar compounds such as:
Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-1-methyl-, trans- (9CI): This compound has a similar structure but with an additional methyl group, which may affect its reactivity and applications.
Cyclopropanecarbonyl chloride, 2-phenyl-, trans-: This compound has a phenyl group instead of chlorine and fluorine, leading to different chemical properties and uses.
The uniqueness of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C4H3Cl2FO |
|---|---|
Poids moléculaire |
156.97 g/mol |
Nom IUPAC |
(1S,2S)-2-chloro-2-fluorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H3Cl2FO/c5-3(8)2-1-4(2,6)7/h2H,1H2/t2-,4+/m0/s1 |
Clé InChI |
WZGVBKNUDCKSGB-ZAFYKAAXSA-N |
SMILES isomérique |
C1[C@H]([C@@]1(F)Cl)C(=O)Cl |
SMILES canonique |
C1C(C1(F)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



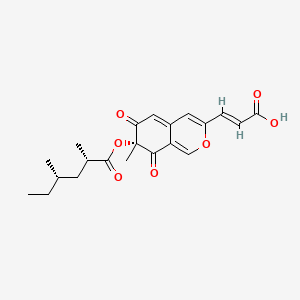


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
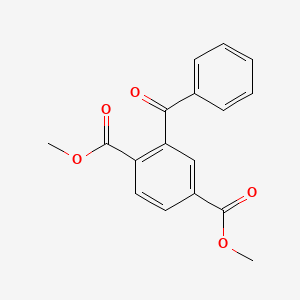
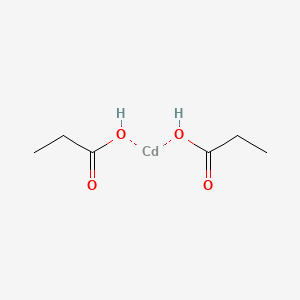
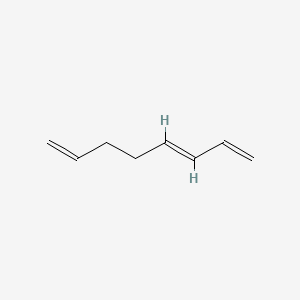
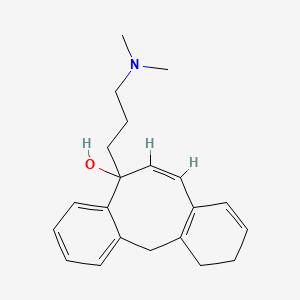
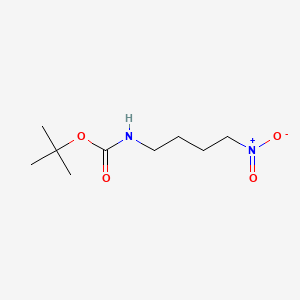
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
